![molecular formula C11H11NO B1296687 5-Oxo-5-phenylpentanenitrile CAS No. 10413-00-0](/img/structure/B1296687.png)
5-Oxo-5-phenylpentanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Oxo-5-phenylpentanenitrile has been described in the literature . The multigram synthesis of (2S)- and (2R)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitriles is described, using either (4R)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol or (2R)-butane-1,2,4-triol as chiral auxiliary .Molecular Structure Analysis
The molecular structure of 5-Oxo-5-phenylpentanenitrile has been analyzed in various studies . The molecular formula is C11H12O2, with an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5-Oxo-5-phenylpentanenitrile are not detailed in the search results, it’s known that this compound can participate in various reactions due to its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Oxo-5-phenylpentanenitrile have been analyzed . The compound has a molecular weight of 176.21 g/mol, a topological polar surface area of 34.1 Ų, and a complexity of 169 .Scientific Research Applications
Anti-Breast Cancer Drug Compounds
5-Oxo-5-phenylvaleronitrile derivatives have been studied for their potential as anti-breast cancer drug compounds . These studies included QSAR (Quantitative Structure-Activity Relationship) modeling, molecular docking, and pharmacokinetic analysis of the developed drugs .
2. Inhibitors of Polo-like Kinase 1 (plk1) Derivatives of 5-Oxo-5-phenylvaleronitrile were predicted to be potent inhibitors of polo-like kinase 1 (plk1), a protein that plays a crucial role in cell division . This suggests potential applications in the development of new cancer therapies .
Pharmaceutical Testing
5-Oxo-5-phenylvaleronitrile is used in pharmaceutical testing . High-quality reference standards of this compound are used to
properties
IUPAC Name |
5-oxo-5-phenylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJHYHAFFOQUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908816 | |
Record name | 5-Oxo-5-phenylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-phenylvaleronitrile | |
CAS RN |
10413-00-0 | |
Record name | NSC222801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxo-5-phenylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.